N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and methoxy substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step involves the acylation of the pyridazinone with the appropriate acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide include other pyridazinone derivatives with different substituents on the phenyl ring. Examples include:
- N-(3-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(4-fluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17ClFN3O4 |
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Molecular Weight |
417.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H17ClFN3O4/c1-28-17-7-3-12(9-18(17)29-2)16-6-8-20(27)25(24-16)11-19(26)23-13-4-5-15(22)14(21)10-13/h3-10H,11H2,1-2H3,(H,23,26) |
InChI Key |
MTJSHDYDROSSCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Origin of Product |
United States |
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